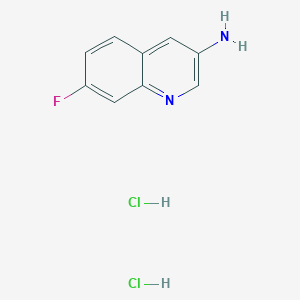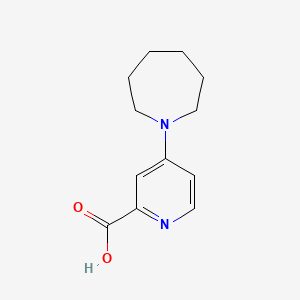
4-Azepan-1-ylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azepan-1-ylpyridine-2-carboxylic acid is an organic heterocyclic compound that belongs to the family of pyridine carboxylic acids. It has a molecular formula of C12H16N2O2 .
Molecular Structure Analysis
The molecular structure of 4-Azepan-1-ylpyridine-2-carboxylic acid consists of a seven-membered azepane ring attached to a pyridine ring with a carboxylic acid group . The molecular weight is 220.27 g/mol.Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Modulation
4-Azepan-1-ylpyridine-2-carboxylic acid: derivatives are known to modulate the CNS. They act as GABA_A receptor positive allosteric modulators, which can be beneficial in treating conditions like anxiety, insomnia, and epilepsy. The structural resemblance to purines allows these compounds to interact with various neurotransmitter systems within the brain .
Digestive System Aid
As proton pump inhibitors, certain derivatives of 4-Azepan-1-ylpyridine-2-carboxylic acid can reduce stomach acid production. This is crucial for treating gastroesophageal reflux disease (GERD) and preventing peptic ulcers .
Anti-Cancer Properties
The ability of 4-Azepan-1-ylpyridine-2-carboxylic acid to influence cellular pathways makes it a candidate for cancer treatment. It can affect the functioning of cancerous cells, potentially leading to the development of new chemotherapeutic agents .
Anti-Inflammatory Applications
Imidazopyridine derivatives, which include 4-Azepan-1-ylpyridine-2-carboxylic acid , have been found to possess anti-inflammatory properties. This makes them useful in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
These compounds have shown potential as aromatase inhibitors, which is significant in the treatment of hormone-sensitive cancers like breast cancer. By inhibiting the enzyme aromatase, they can reduce estrogen production and slow the growth of certain cancer cells .
Antimicrobial Activity
The structural complexity of 4-Azepan-1-ylpyridine-2-carboxylic acid allows it to interact with various pathogens. This interaction can disrupt the growth and reproduction of bacteria and viruses, leading to its application in developing new antimicrobial drugs .
Propiedades
IUPAC Name |
4-(azepan-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLRWDBSPOPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azepan-1-ylpyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

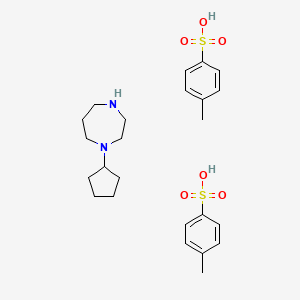
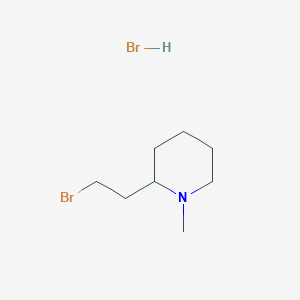
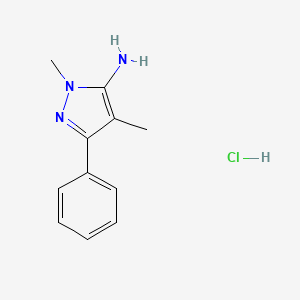
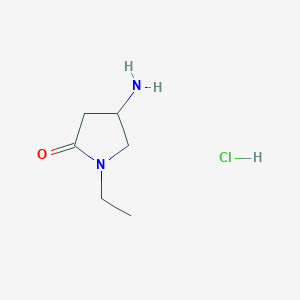
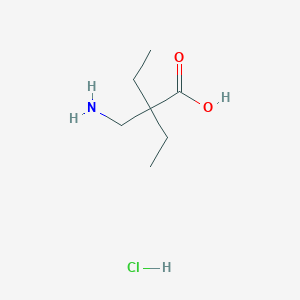
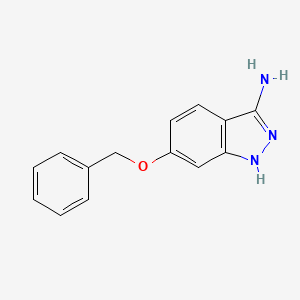
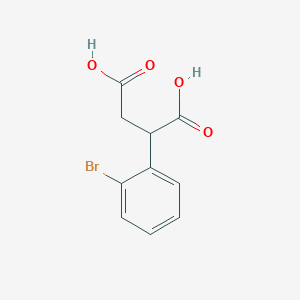
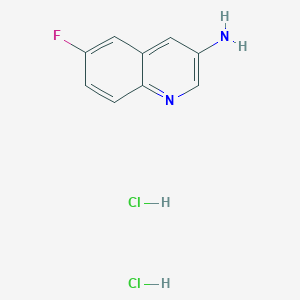
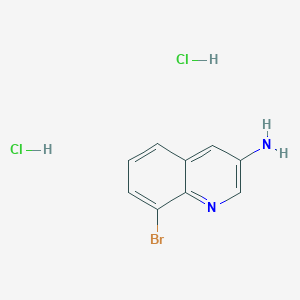
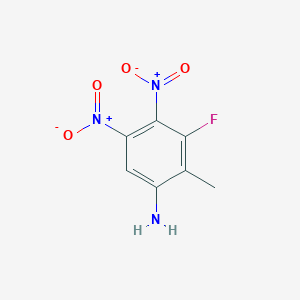
![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)
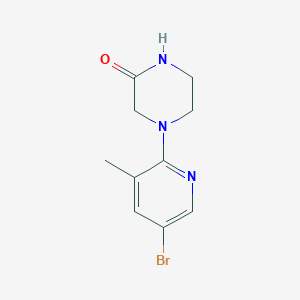
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
